molecular formula C24H20ClN3O3S B5082722 N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B5082722
M. Wt: 466.0 g/mol
InChI Key: PAZYYIHQRSZWIH-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a chlorophenyl group, and a carbamothioyl linkage, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, including the formation of the benzoxazole ring, chlorination of the phenyl group, and subsequent carbamothioylation and benzamide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and chlorophenyl carbamothioyl compounds. Examples include benzylamine and compounds involved in Knoevenagel condensation reactions .

Uniqueness

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S/c1-14(2)30-17-10-7-15(8-11-17)22(29)28-24(32)27-20-13-16(9-12-18(20)25)23-26-19-5-3-4-6-21(19)31-23/h3-14H,1-2H3,(H2,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZYYIHQRSZWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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